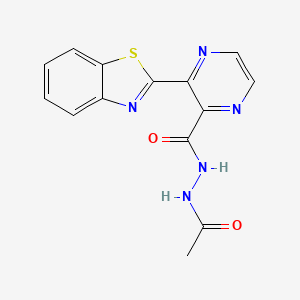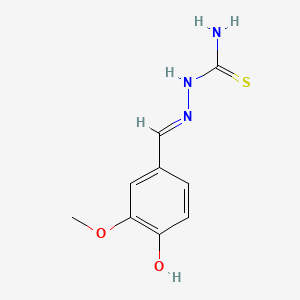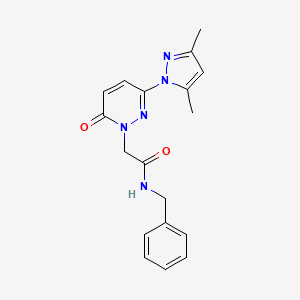![molecular formula C21H14Cl2N4O B12165318 2-[(4-chlorophenyl)amino]-3-{[(4-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165318.png)
2-[(4-chlorophenyl)amino]-3-{[(4-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a solid substance with a melting point between 45.0°C and 49.0°C . The compound is off-white to pale beige in color and slightly soluble in chloroform and methanol .
Preparation Methods
Synthetic Routes:: The synthetic route to obtain 2-aminobiphenyl derivatives involves the reaction of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyrido[1,2-a]pyrimidine-6-carboxylate with formamide, followed by hydrolysis .
Reaction Conditions::Reaction with Formamide:
Industrial Production Methods:: Industrial-scale production methods for this compound may involve variations of the synthetic route, optimization of reaction conditions, and purification steps.
Chemical Reactions Analysis
Types of Reactions::
Hydrolysis: The reaction with formamide involves hydrolysis of the cyano group to yield the desired 2-aminobiphenyl derivative.
Formamide: Used as a reactant in the hydrolysis step.
Reflux: Provides the necessary heat for the reaction.
Major Products:: The major product formed is the 2-aminobiphenyl derivative.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of other organic compounds.
Biology: Investigating its interactions with biological molecules.
Medicine: Potential pharmacological activities or drug development.
Industry: As an intermediate in the production of other chemicals.
Mechanism of Action
The specific mechanism of action for this compound depends on its context (e.g., as a drug or catalyst). Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s worth noting that the uniqueness of 2-aminobiphenyl lies in its specific substitution pattern and functional groups. Researchers often compare it with related biphenyl derivatives to understand structure-activity relationships.
Properties
Molecular Formula |
C21H14Cl2N4O |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
2-(4-chloroanilino)-3-[(4-chlorophenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C21H14Cl2N4O/c22-14-4-8-16(9-5-14)24-13-18-20(25-17-10-6-15(23)7-11-17)26-19-3-1-2-12-27(19)21(18)28/h1-13,25H |
InChI Key |
JGGZKSRJSHJOJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165251.png)
![methyl 3-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12165261.png)
![2-(2-methoxyethyl)-6-(pyridin-2-yl)-2,3,4,6-tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazine](/img/structure/B12165264.png)


![methyl 5-(2-methylpropyl)-2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12165282.png)
![2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12165303.png)

![1-(propan-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-indole-4-carboxamide](/img/structure/B12165313.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B12165321.png)
![N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12165328.png)

